molecular formula C10H11N5S B2901634 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097861-54-4

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2901634
CAS No.: 2097861-54-4
M. Wt: 233.29
InChI Key: BGGSLQXAMNPNOE-UHFFFAOYSA-N
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Description

5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H11N5S and its molecular weight is 233.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . .

Mode of Action

Given its structural similarity to other [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds , it may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials

Properties

IUPAC Name

5-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-2-10(13-15-6-11-12-9(1)15)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSLQXAMNPNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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